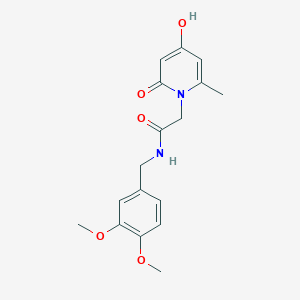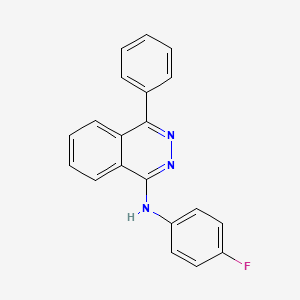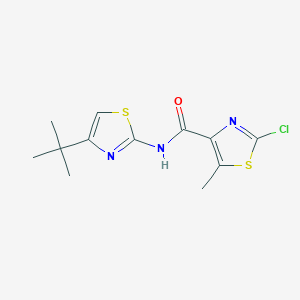
N-(3,4-dimethoxybenzyl)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxybenzyl)-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide, also known by its chemical formula C18H18N2O5, is a complex organic compound. Let’s break down its structure:
- The benzyl group (C6H5CH2) is attached to the nitrogen atom.
- The pyridine ring (C5H4N) contains a hydroxyl group (OH) and a methyl group (CH3).
准备方法
Synthetic Routes::
Condensation Reaction:
- Industrial production methods typically involve large-scale synthesis using optimized conditions.
- Solvent choice, temperature, and catalysts play crucial roles in achieving high yields.
化学反应分析
Reactions::
Oxidation: The compound can undergo oxidation reactions, converting the hydroxyl group to a carbonyl group.
Reduction: Reduction of the pyridine ring may yield a saturated derivative.
Substitution: The benzyl group can be substituted with other functional groups.
Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic media.
Reduction: Sodium borohydride (NaBH) or hydrogen gas (H) with a suitable catalyst.
Substitution: Various nucleophiles (e.g., amines, halides) under appropriate conditions.
- Oxidation: Formation of the corresponding carboxylic acid.
- Reduction: Saturated derivative of the pyridine ring.
- Substitution: Benzyl group substitution products.
科学研究应用
Medicine: Investigated for potential therapeutic effects due to its structural resemblance to certain natural products.
Chemical Biology: Used as a probe to study specific biological pathways.
Industry: Limited applications due to its complexity.
作用机制
Molecular Targets: Interaction with specific receptors or enzymes.
Pathways: Modulation of cellular signaling pathways.
相似化合物的比较
Unique Features: Its combination of benzyl and pyridine moieties sets it apart.
Similar Compounds: Related compounds include other pyridine derivatives and benzyl-substituted molecules.
属性
分子式 |
C17H20N2O5 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
N-[(3,4-dimethoxyphenyl)methyl]-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide |
InChI |
InChI=1S/C17H20N2O5/c1-11-6-13(20)8-17(22)19(11)10-16(21)18-9-12-4-5-14(23-2)15(7-12)24-3/h4-8,20H,9-10H2,1-3H3,(H,18,21) |
InChI 键 |
MYDZQKNFGJWDIM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=O)N1CC(=O)NCC2=CC(=C(C=C2)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



}-N-(2-methoxyphe nyl)acetamide](/img/structure/B12155923.png)
![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)a cetamide](/img/structure/B12155933.png)

![N-(3-chloro-2-methylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]py rimidin-2-ylthio))acetamide](/img/structure/B12155937.png)


![5-(4-Chlorophenyl)-7-ethoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12155965.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155971.png)
![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12155975.png)
![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12155980.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155985.png)
![5-[4-(Benzyloxy)-3-methoxyphenyl]-9-chloro-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12155999.png)
![2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B12156007.png)
